molecular formula C7H13BrO3 B12635322 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene

Cat. No.: B12635322
M. Wt: 225.08 g/mol
InChI Key: CNQGYJUHGYCYPV-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is an organic compound with the molecular formula C7H13BrO3. This compound is characterized by the presence of a bromine atom, a methoxyethoxy group, and a methoxy group attached to a propene backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene typically involves the bromination of 3-[(2-methoxyethoxy)methoxy]prop-1-ene. This can be achieved by reacting 3-[(2-methoxyethoxy)methoxy]prop-1-ene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes such as 3-[(2-methoxyethoxy)methoxy]propene.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: In the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxyethoxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 2-Bromo-4-methoxybenzoic acid
  • 3-[(2-methoxyethoxy)methoxy]propane

Uniqueness

2-Bromo-3-[(2-methoxyethoxy)methoxy]prop-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-3-(2-methoxyethoxymethoxy)prop-1-ene

InChI

InChI=1S/C7H13BrO3/c1-7(8)5-11-6-10-4-3-9-2/h1,3-6H2,2H3

InChI Key

CNQGYJUHGYCYPV-UHFFFAOYSA-N

Canonical SMILES

COCCOCOCC(=C)Br

Origin of Product

United States

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